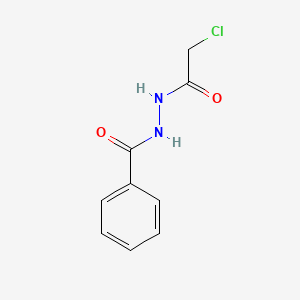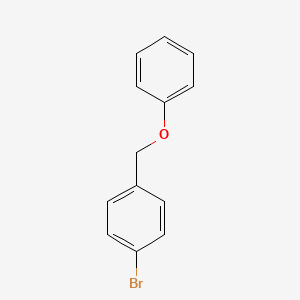
n'-(2-Chloroacetyl)benzohydrazide
概要
説明
Synthesis Analysis
The synthesis of N'-(2-Chloroacetyl)benzohydrazide derivatives involves the reaction of specific hydrazides with aldehydes or ketones, forming Schiff base compounds through condensation reactions. For example, compounds have been synthesized by treating 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides, characterized by IR and ^1H NMR spectroscopy, demonstrating the compound's versatility as an intermediate for further chemical modifications (Shaikh, 2013).
Molecular Structure Analysis
The molecular structure of N'-(2-Chloroacetyl)benzohydrazide and its derivatives is analyzed using various spectroscopic techniques and X-ray diffraction. The X-ray crystallography of related compounds confirms the presence of specific structural motifs, such as the E configuration with respect to C=N double bonds and the stabilization of molecular structures through hydrogen bonding (Arjun et al., 2020).
Chemical Reactions and Properties
N'-(2-Chloroacetyl)benzohydrazide derivatives exhibit diverse chemical reactivity, including the ability to form various Schiff bases through condensation reactions. These compounds serve as intermediates for further chemical transformations, highlighting their importance in synthetic organic chemistry (Babu et al., 2014).
Physical Properties Analysis
The physical properties of N'-(2-Chloroacetyl)benzohydrazide derivatives, such as solubility, melting point, and crystalline structure, are determined through physicochemical methods. These properties are crucial for understanding the compound's behavior in various solvents and conditions, influencing its applications in different scientific fields.
Chemical Properties Analysis
The chemical properties of N'-(2-Chloroacetyl)benzohydrazide, including reactivity, stability, and functional group transformations, are investigated through spectroscopic and computational studies. These properties are essential for the compound's application in the synthesis of more complex molecules and materials (Arunagiri et al., 2018).
科学的研究の応用
Use in Organic Synthesis
- Field : Organic Chemistry
- Application : “n’-(2-Chloroacetyl)benzohydrazide” is used in organic synthesis . It’s a chemical compound with the CAS Number: 50677-24-2 .
- Method : The specific methods of application or experimental procedures would depend on the context of the organic synthesis. Typically, it might be used as a reagent or intermediate in the synthesis of other organic compounds .
- Results : The outcomes would also depend on the specific synthesis process. In general, the use of this compound could facilitate the synthesis of a wide range of organic compounds .
Use in Urease Inhibition
- Field : Biochemistry
- Application : Derivatives of benzohydrazide, such as “n’-(2-Chloroacetyl)benzohydrazide”, have been studied for their potential as urease inhibitors .
- Method : In the study, new N′ benzylidene-4- (tert-butyl)benzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid . These synthesized compounds were then evaluated for in vitro urease inhibition .
- Results : All synthesized derivatives demonstrated good inhibitory activities in the range of IC 50 = 13.33 ± 0.58–251.74 ± 6.82 µM as compared with standard thiourea having IC 50 = 21.14 ± 0.425 µM . Two compounds, 6 and 25, were found to be more active than standard .
Use in Biological Studies
- Field : Biochemistry
- Application : Benzohydrazides, including “n’-(2-Chloroacetyl)benzohydrazide”, have been studied for their diverse biological properties . These include anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities .
- Method : The specific methods of application or experimental procedures would depend on the context of the biological study. Typically, it might involve synthesizing benzohydrazide derivatives and testing their effects on various biological systems .
- Results : The outcomes would also depend on the specific biological study. In general, benzohydrazides have shown potential as bio-active agents .
Use in Quinoxaline Synthesis
- Field : Organic Chemistry
- Application : “n’-(2-Chloroacetyl)benzohydrazide” has been used in the synthesis of novel quinaxaline-benzohydrazides .
- Method : This involves the condensation of quinoxaline-2-carboxaldehyde with various benzohydrazides in ethanol at reflux temperature .
- Results : The synthesized quinaxaline-benzohydrazides have shown potential as bio-active agents .
Use in Material Science
- Field : Material Science
- Application : “n’-(2-Chloroacetyl)benzohydrazide” can be used in the synthesis of new materials . These materials can have various applications, such as in the development of new polymers or coatings .
- Method : The specific methods of application or experimental procedures would depend on the context of the material science research. Typically, it might involve synthesizing new materials using “n’-(2-Chloroacetyl)benzohydrazide” as a building block .
- Results : The outcomes would also depend on the specific material science research. In general, the use of this compound could facilitate the development of new materials with unique properties .
Use in Pharmaceutical Research
- Field : Pharmaceutical Research
- Application : Benzohydrazides, including “n’-(2-Chloroacetyl)benzohydrazide”, have been studied for their diverse biological properties . These include anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities .
- Method : The specific methods of application or experimental procedures would depend on the context of the pharmaceutical research. Typically, it might involve synthesizing benzohydrazide derivatives and testing their effects on various biological systems .
- Results : The outcomes would also depend on the specific pharmaceutical research. In general, benzohydrazides have shown potential as bio-active agents .
Safety And Hazards
N’-(2-Chloroacetyl)benzohydrazide is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These correspond to various hazards, including harm if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
将来の方向性
特性
IUPAC Name |
N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-8(13)11-12-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMBYJNNXDASJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353151 | |
| Record name | n'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n'-(2-Chloroacetyl)benzohydrazide | |
CAS RN |
50677-24-2 | |
| Record name | n'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)



![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)




